N,N-Dibutylaniline

描述

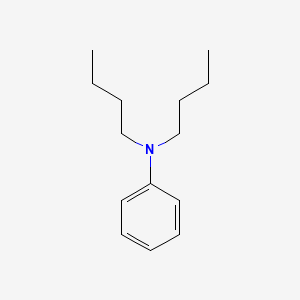

N,N-Dibutylaniline: is an organic compound with the chemical formula C({14})H({23})N . It is a derivative of aniline where the hydrogen atoms on the nitrogen atom are replaced by two butyl groups. This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions:

-

Alkylation of Aniline: One common method to synthesize N,N-Dibutylaniline involves the alkylation of aniline with butyl halides (such as butyl chloride or butyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_4\text{H}_9)_2 + 2 \text{HX} ] where X = Cl or Br.

-

Reductive Amination: Another method involves the reductive

生物活性

N,N-Dibutylaniline (DBA) is an organic compound with the chemical formula CHN. It belongs to the class of anilines and is primarily used in the synthesis of dyes, pharmaceuticals, and as a solvent. Understanding the biological activity of DBA is crucial due to its industrial applications and potential health impacts.

- Molecular Weight : 219.35 g/mol

- Structure : DBA consists of a butyl group attached to both nitrogen atoms in an aniline structure, which influences its solubility and reactivity.

- Physical State : Liquid at room temperature, with a characteristic amine odor.

Toxicity and Safety Profile

DBA is known to be a skin and eye irritant. It may also induce methemoglobinemia, which is a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues .

Metabolism and Pharmacokinetics

Research indicates that DBA undergoes metabolic transformations similar to other anilines. The primary metabolic pathways include:

- N-Oxidation : Conversion to this compound N-oxide.

- N-Demethylation : Although not directly applicable to DBA, related compounds show this pathway, leading to the formation of various metabolites.

The metabolism of DBA has not been extensively studied in vivo; however, analogs like N,N-dimethylaniline have shown significant metabolic activity in various animal models, indicating possible similar pathways for DBA.

Acute Toxicity

Acute toxicity studies have indicated that DBA can lead to adverse effects such as:

- Cyanosis : A bluish discoloration of the skin due to insufficient oxygen in the blood.

- Decreased Motor Activity : Observed in animal models exposed to high doses.

Table 1 summarizes findings from acute toxicity studies:

| Study Type | Species | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Gavage | Fischer 344 Rats | 500 | Decreased body weight gain |

| Dermal Exposure | New Zealand Rabbits | 1690 | Skin irritation |

| Inhalation | Rats | 0.0055 - 0.3 | Methaemoglobinaemia |

Chronic Toxicity

Chronic exposure studies have shown that DBA can lead to:

- Hematological Changes : Including leukopenia (low white blood cell count) and reticulocytosis (increase in immature red blood cells).

- Organ Pathology : Splenomegaly and hemosiderosis have been noted in long-term studies involving gavage administration .

Case Studies

- Occupational Exposure : A case study involving workers exposed to DBA in a dye manufacturing facility reported symptoms consistent with methemoglobinemia, highlighting the compound's potential health risks in industrial settings.

- Animal Models : In studies where rats were administered DBA over extended periods, significant changes in liver function tests were observed, suggesting hepatotoxicity associated with prolonged exposure.

Regulatory Status and Recommendations

Given its biological activity and potential health risks, regulatory agencies classify DBA as hazardous. Recommended safety measures include:

- Use of personal protective equipment (PPE) when handling DBA.

- Implementation of exposure limits in occupational settings.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dibutylaniline in a laboratory setting?

this compound is typically synthesized via alkylation of aniline with butyl halides or through nucleophilic substitution reactions. A common approach involves reacting aniline with dibutylamine in the presence of a catalyst (e.g., Lewis acids like AlCl₃) under controlled temperature conditions (40–60°C). Proper stoichiometric ratios and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions such as over-alkylation or oxidation. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the aromatic ring and butyl chains.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : For identifying functional groups (e.g., C-N stretch at ~1,250 cm⁻¹).

- Elemental Analysis : To verify carbon, hydrogen, and nitrogen content against theoretical values (C₁₄H₂₃N, molecular weight 205.34 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place away from oxidizers and ignition sources. Store in amber glass bottles to prevent light-induced degradation.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid skin contact due to its toxicity and potential for dermal absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent compatibility data for this compound across experimental setups?

Contradictions often arise from differences in solvent polarity, temperature, or impurity profiles. To address this:

- Conduct systematic solubility tests in solvents like ethanol, acetone, and aromatic hydrocarbons under standardized conditions (e.g., 25°C).

- Use high-purity solvents (HPLC-grade) and pre-dry them to eliminate water interference.

- Cross-validate findings with computational solubility parameters (e.g., Hansen Solubility Parameters) to identify outliers .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound as a catalyst or intermediate?

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace reaction pathways.

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to infer mechanistic steps (e.g., pseudo-first-order kinetics).

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and intermediate stability.

- Spectroscopic Trapping : Identify short-lived intermediates using techniques like cryogenic NMR or time-resolved IR .

Q. How can researchers mitigate batch-to-batch variability in this compound for reproducible experiments?

- Quality Control : Request Certificates of Analysis (COA) from suppliers to verify purity (>97%) and impurity profiles.

- In-House Validation : Perform replicate assays (e.g., GC-MS, NMR) to confirm consistency.

- Standardized Synthesis Protocols : Adopt strict reaction conditions (e.g., temperature, catalyst loading) and document deviations rigorously .

属性

IUPAC Name |

N,N-dibutylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPXKEPZZOEPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060618 | |

| Record name | N,N-Dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dibutylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-29-6 | |

| Record name | N,N-Dibutylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46ZZS7JCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。